4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

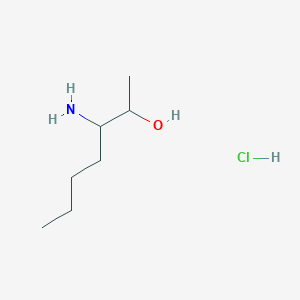

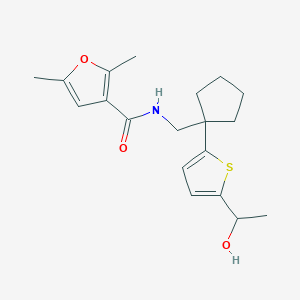

The compound “4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide” contains several functional groups. The 1H-imidazol group is a five-membered planar ring, which includes two nitrogen atoms. This group can participate in various chemical reactions . The benzamide group consists of a benzene ring attached to an amide group, which is a carboxylic acid derivative. The 2,6-difluorobenzyl group contains a benzene ring with fluorine atoms at the 2 and 6 positions, and a benzyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and imidazole) would contribute to the compound’s stability. The electronegative fluorine atoms could influence the compound’s reactivity and interactions with other molecules .科学的研究の応用

Antimicrobial Activity

Imidazole derivatives exhibit significant antimicrobial properties . They have been studied for their efficacy against a variety of bacterial and fungal pathogens. The presence of the imidazole ring contributes to the compound’s ability to interfere with the microbial cell membrane or enzymes, leading to the inhibition of microbial growth .

Anticancer Research

Research has indicated that imidazole compounds can play a role in anticancer therapy . They may act by disrupting the function of cancer cell-specific enzymes or receptors, inducing apoptosis, or inhibiting cell proliferation. The difluorobenzyl group could potentially enhance the compound’s ability to target certain cancer cells .

Anti-inflammatory Applications

The anti-inflammatory potential of imidazole derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, making them candidates for the treatment of chronic inflammatory diseases. Their mechanism may involve the inhibition of pro-inflammatory cytokines or signaling pathways .

Antitubercular Activity

Some imidazole derivatives have shown promising results in the fight against tuberculosis. They can act against Mycobacterium tuberculosis by targeting specific components of the bacterium, which are essential for its survival and virulence. This makes them valuable for developing new antitubercular drugs .

Antiviral Properties

Imidazole compounds have been explored for their antiviral properties , particularly against RNA viruses. They can inhibit viral replication by targeting viral enzymes or proteins necessary for the viral life cycle. This research is crucial in the development of treatments for viral infections .

Enzyme Inhibition

Imidazole derivatives are known to inhibit various enzymes, which is beneficial for treating diseases where enzyme overactivity is a problem. For example, they can inhibit enzymes like cytochrome P450 or histone deacetylases , which are involved in drug metabolism and gene expression regulation, respectively .

特性

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O/c19-16-2-1-3-17(20)15(16)10-22-18(24)14-6-4-13(5-7-14)11-23-9-8-21-12-23/h1-9,12H,10-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYLASIWCVCUPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2853680.png)

![3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)

![2-Methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide](/img/structure/B2853686.png)

![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2853696.png)

![3-(3-sulfopropyl)-2-{[(2Z)-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B2853698.png)